Cas no 2680539-22-2 (3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione)

3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a versatile compound with unique structural properties. Its azabicyclo ring system enhances stability and reactivity, making it a valuable intermediate in synthesis. The presence of the benzyl and phenoxy groups allows for facile substitution reactions, expanding its utility in organic synthesis. This compound demonstrates high purity and consistency, ensuring reliable results in various chemical reactions.
3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione structure
2680539-22-2 structure
商品名:3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione
CAS番号:2680539-22-2
MF:C19H17NO3
メガワット:307.343185186386
MDL:MFCD34184047
CID:5646737
PubChem ID:165935811

3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
    • EN300-27777646
    • 2680539-22-2
    • 3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione
    • MDL: MFCD34184047
    • インチ: 1S/C19H17NO3/c21-17-16-11-12-19(16,23-15-9-5-2-6-10-15)18(22)20(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2
    • InChIKey: YUTCWKLYVCKOAC-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C12C(N(CC3C=CC=CC=3)C(C1CC2)=O)=O

計算された属性

  • せいみつぶんしりょう: 307.12084340g/mol
  • どういたいしつりょう: 307.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27777646-0.1g
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93.0%
0.1g
$376.0 2025-03-19
Enamine
EN300-27777646-10.0g
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27777646-5.0g
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-27777646-1.0g
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93.0%
1.0g
$1086.0 2025-03-19
1PlusChem
1P0282ZF-250mg
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93%
250mg
$727.00 2024-05-08
1PlusChem
1P0282ZF-500mg
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93%
500mg
$1109.00 2023-12-18
Enamine
EN300-27777646-0.05g
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93.0%
0.05g
$252.0 2025-03-19
1PlusChem
1P0282ZF-50mg
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93%
50mg
$363.00 2024-05-08
1PlusChem
1P0282ZF-100mg
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93%
100mg
$527.00 2024-05-08
1PlusChem
1P0282ZF-2.5g
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
2680539-22-2 93%
2.5g
$2691.00 2023-12-18

3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dione 関連文献

3-benzyl-1-phenoxy-3-azabicyclo3.2.0heptane-2,4-dioneに関する追加情報

Introduction to 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione (CAS No: 2680539-22-2)

The compound 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione (CAS No: 2680539-22-2) represents a fascinating molecule in the realm of organic chemistry, particularly within the context of pharmaceutical research and development. Its unique structural framework, featuring a bicyclic system with an azabridge and functionalized oxygen atoms, positions it as a potential candidate for various biochemical applications.

The molecular architecture of this compound is characterized by a bicyclo[3.2.0]heptane core, which is an eight-membered bicyclic structure containing three rings and two nitrogen atoms. The presence of an azabridge introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. Additionally, the substitution pattern includes a benzyl group at the 3-position and a phenoxy group at the 1-position, both of which are common pharmacophores in drug discovery.

The dione functionality at the 2 and 4 positions further enhances the molecular complexity, providing multiple sites for potential interactions with biological systems. This structural motif has been explored in various contexts, including enzyme inhibition and receptor binding studies. The combination of these features makes 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione a promising scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been significant interest in developing small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The structural features of this compound suggest that it may exhibit inhibitory activity against certain enzymes, particularly those that require precise spatial orientation for substrate binding. For instance, the rigid bicyclic core could facilitate optimal positioning of the substituents relative to the active site of a target enzyme.

One area where this compound shows particular promise is in the field of enzyme inhibition. Enzymes are critical biological catalysts that mediate a wide range of biochemical reactions essential for life. Inhibiting specific enzymes can disrupt disease pathways and provide therapeutic benefits. The unique structural features of 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, including its rigid bicyclic core and functionalized oxygen atoms, make it a potential lead compound for developing enzyme inhibitors.

Research has indicated that compounds with similar structural motifs have demonstrated inhibitory activity against various enzymes, including kinases and proteases. The presence of both hydrophobic and hydrophilic regions in this molecule allows for favorable interactions with both the active site and surrounding residues of the target enzyme. This balance is crucial for achieving high affinity and selectivity in drug design.

Furthermore, the dione functionality can participate in hydrogen bonding interactions with polar residues in the enzyme's active site or substrate binding pocket. This capability enhances the compound's ability to form stable complexes with its target enzymes, potentially leading to potent inhibitory effects. The benzyl and phenoxy groups also contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.

Another exciting aspect of this compound is its potential application in drug discovery beyond enzyme inhibition. The rigid bicyclic core can serve as a scaffold for designing molecules that interact with other biological targets, such as receptors or nucleic acids. Additionally, the presence of multiple functional groups provides opportunities for further chemical modification to optimize pharmacokinetic properties or enhance bioavailability.

Recent studies have highlighted the importance of molecular rigidity in drug design, as it can improve binding affinity and selectivity by restricting conformational flexibility at key interaction sites. The bicyclic system in 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione fulfills this criterion effectively, making it an attractive candidate for further investigation.

In conclusion,3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione (CAS No: 2680539-22-2) is a structurally complex and functionally diverse molecule with significant potential in pharmaceutical research and development. Its unique features make it a promising scaffold for developing novel therapeutic agents targeting various disease pathways.

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